Queuosine - 57072-36-3

Queuosine

Catalog Number: EVT-1198037
CAS Number: 57072-36-3
Molecular Formula: C17H23N5O7
Molecular Weight: 409.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Queuosine is a nucleoside found in tRNA that has an additional cyclopentenyl ring added via an NH group to the methyl group of 7-methyl-7-deazaguanosine. The cyclopentenyl ring may carry other substituents.
A modified nucleoside which is present in the first position of the anticodon of tRNA-tyrosine, tRNA-histidine, tRNA-asparagine and tRNA-aspartic acid of many organisms. It is believed to play a role in the regulatory function of tRNA. Nucleoside Q can be further modified to nucleoside Q*, which has a mannose or galactose moiety linked to position 4 of its cyclopentenediol moiety.
Source and Classification

Queuosine is produced in both eukaryotic and prokaryotic organisms. In bacteria, its synthesis involves specific enzymes that modify guanosine to form queuosine. In mammals, queuine serves as a substrate for queuosine modification in tRNA, highlighting its dependence on the gut microbiome for its availability . The classification of queuosine includes:

  • Type: Nucleoside
  • Category: Hypermodified nucleoside
  • Presence: Found in various species across all three domains of life (bacteria, archaea, and eukarya)
Synthesis Analysis

The synthesis of queuosine involves complex chemical reactions and multiple steps. A notable method for synthesizing queuosine derivatives includes:

  1. Initial Glycosylation: Starting with 7-deazaguanosine, a glycosylation reaction is performed using protected hexoses (such as mannose or galactose) to attach sugar moieties.
  2. Reductive Amination: This step involves the introduction of amines to form the final nucleoside structure.
  3. Deprotection Steps: Multiple deprotection processes are employed to remove protective groups from the synthesized compounds, which can include trifluoroacetic acid and hydrofluoric acid treatments.

For instance, one synthesis pathway for mannosyl-queuosine includes:

  • Using dimethylamine to cleave protective groups,
  • Conducting reductive amination with 7-formyl-7-deazaguanosine,
  • Following with deprotection under Zemplén conditions .
Molecular Structure Analysis

Queuosine consists of a unique molecular structure characterized by the following features:

  • Core Structure: It contains a 7-deazaguanine base attached to a cyclopentenediol moiety.
  • Modifications: In higher vertebrates, queuosine can be further modified into derivatives such as galactosyl-queuosine and mannosyl-queuosine. These modifications involve the addition of sugar units at specific positions on the nucleobase .

The structural elucidation has been confirmed through various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into the connectivity and stereochemistry of the sugar moieties attached to the nucleobase .

Chemical Reactions Analysis

Queuosine participates in several chemical reactions that are critical for its function:

  1. Modification Reactions: Queuosine undergoes enzymatic modifications during tRNA maturation, where it replaces guanosine at the wobble position.
  2. Hydrolysis Reactions: Under certain conditions, queuosine can be hydrolyzed to yield its constituent components.
  3. Reductive Reactions: Queuosine derivatives can participate in reductive amination reactions during their synthesis.

These reactions are essential for maintaining the integrity and functionality of tRNA molecules within cells .

Mechanism of Action

The mechanism of action for queuosine primarily revolves around its role in tRNA function:

  • Wobble Position Functionality: Queuosine enhances codon recognition by stabilizing the interaction between tRNA and mRNA during translation. This modification allows tRNAs to read multiple codons that code for the same amino acid, thus increasing translational efficiency.
  • Regulatory Role: Queuosine modifications are linked to cellular stress responses and translational fidelity, suggesting that they may act as regulatory elements in protein synthesis under varying physiological conditions .
Physical and Chemical Properties Analysis

Queuosine exhibits several notable physical and chemical properties:

  • Molecular Formula: C10_{10}H12_{12}N4_{4}O4_{4}
  • Molecular Weight: Approximately 248.23 g/mol
  • Solubility: Soluble in water due to its polar nature.
  • Stability: Queuosine is stable under physiological conditions but can undergo degradation under extreme pH or temperature variations.

These properties are critical for understanding how queuosine behaves within biological systems and its interactions with other biomolecules .

Applications

Queuosine has several significant applications in scientific research:

  1. Translational Regulation Studies: Investigating how queuosine modifications affect protein synthesis can provide insights into cellular responses to stress and disease states.
  2. Microbiome Research: The role of gut microbiota in producing queuine opens avenues for studying gut health and its impact on systemic diseases.
  3. Biochemical Assays: Techniques like periodate-dependent analysis enable high-resolution profiling of queuosine modifications in biological samples, facilitating advanced studies in molecular biology .
Introduction to Queuosine in Molecular Biology

Historical Discovery and Early Characterization of Queuosine

Queuosine (7-(((4,5-cis-dihydroxy-2-cyclopenten-1-yl)amino)methyl)-7-deazaguanosine) was first identified as an enigmatic modified nucleoside in 1967 during analyses of transfer RNA (tRNA) from Escherichia coli and bovine sources. Initial studies designated it "Nucleoside Q" due to its unknown structure [3] [8]. By 1979, comprehensive nuclear magnetic resonance (NMR) and mass spectrometry studies resolved its chemical identity, revealing a 7-deazaguanosine core linked to a unique cis-cyclopentenediol moiety [3] [5]. This discovery marked the first known instance of a hypermodified nucleoside derived from guanosine, occupying the wobble position (position 34) of tRNAs with GUN anticodons (tRNAAsp, tRNAAsn, tRNAHis, tRNATyr) [5] [8].

Early biochemical work demonstrated that eukaryotes lack de novo queuosine synthesis pathways. Instead, they rely on salvaging the nucleobase queuine (7-(((4,5-cis-dihydroxy-2-cyclopenten-1-yl)amino)methyl)-7-deazaguanine) from dietary sources or gut microbiota [3] [5] [8]. The enzyme catalyzing queuine insertion into tRNA—tRNA guanine transglycosylase—was purified from rabbit erythrocytes in 1978 as a heterodimeric complex, contrasting with bacterial homologs that function as homodimers [3].

Table 1: Key Milestones in Queuosine Research

YearDiscoverySignificance
1967Identification of "Nucleoside Q"First detection in bacterial and mammalian tRNA
1979Structural elucidation via NMR/MSRevealed 7-deazaguanine core with cyclopentenediol side chain
1982Queuine salvage demonstrated in miceEstablished nutritional dependency in eukaryotes
2009Mitochondrial-localized TGT complex identifiedLinked eukaryotic queuosine modification to mitochondrial function [3]

Structural and Chemical Properties of Queuosine and Queuine

Queuosine’s structure comprises a 7-deazaguanine base connected via a methylene bridge to an aminocyclopentenediol group. The deazaguanine moiety lacks nitrogen at position 7, enhancing oxidation resistance compared to guanosine. The cyclopentenediol group exhibits cis-diol stereochemistry (1S,4S,5R), enabling specific molecular interactions within the ribosomal decoding center [2] [5] [7]. The nucleobase queuine shares this core structure but lacks the ribose-phosphate backbone.

Key chemical properties include:

  • Acid lability: The glycosidic bond hydrolyzes readily under acidic conditions, complicating RNA extraction [5].
  • Oxidation resistance: Absence of N7 reduces reactive oxygen species susceptibility, critical for tRNA function in oxidative stress [7].
  • Derivatization: Eukaryotes further modify queuosine via glycosylation:
  • Galactosyl-queuosine (galQ) in tRNATyr
  • Mannosyl-queuosine (manQ) in tRNAAsp [5]Enzymes: QTGAL (β-1,3-galactosyltransferase) and QTMAN (α-1,4-mannosyltransferase)

Structural studies using X-ray crystallography show that the cyclopentenediol moiety acts as a "major groove binder" during codon-anticodon pairing. This facilitates U-turn conformation in tRNA, optimizing mRNA decoding efficiency at NAU codons (ending in uridine) [5] [10]. In 2023, synthetic biology approaches confirmed that bacterial glutamyl-queuosine (gluQ) attaches via the α-carboxyl of glutamate to the allylic hydroxyl of queuosine [2].

Table 2: Glycosylated Queuosine Derivatives in Eukaryotes

DerivativetRNA IsoacceptorGlycosyltransferaseBiological Role
Galactosyl-QtRNATyrQTGAL (B3GNTL1)Enhances decoding of UAC/UAU codons
Mannosyl-QtRNAAspQTMAN (GTDC1)Modulates translational speed and accuracy

Evolutionary Conservation Across Prokaryotes and Eukaryotes

Queuosine modification exhibits broad phylogenetic conservation but divergent biosynthetic strategies:

  • Prokaryotes: Most bacteria synthesize queuosine de novo from guanosine triphosphate (GTP) via a 10-step pathway requiring multiple metalloenzymes (e.g., QueE, a radical SAM enzyme) [1] [5]. Pre-queuosine1 (preQ1) is inserted into tRNA by tRNA guanine transglycosylase, then modified to queuosine. Some pathogens (Chlamydia trachomatis, Clostridioides difficile) possess salvage pathways for queuine or preQ0/preQ1 [1].

  • Eukaryotes: All eukaryotes lack de novo synthesis genes (queA, queC, queD, queE, queF). They depend entirely on environmental queuine, imported via unidentified transporters. The heterodimeric tRNA guanine transglycosylase (QTRT1-QTRTD1) inserts queuine directly into tRNA [3] [5] [7]. This dependency creates a unique "gut-tRNA axis," linking microbiome integrity to translational regulation in host cells [7] [10].

Evolutionary exceptions include archaea (which synthesize archaeosine instead) and Saccharomyces cerevisiae (devoid of queuosine) [5] [8]. Mitochondria retain queuosine modification, utilizing cytosolic queuine or importing Q-modified tRNAs, as observed in Trypanosoma brucei [3] [7]. Conservation across domains underscores queuosine’s role in optimizing translation: bacterial mutants lacking queuosine show impaired virulence, while eukaryotic models exhibit mitochondrial dysfunction and aberrant stress responses [5] [7] [10].

Functional Implications:

  • Codon Optimization: Queuosine expands decoding capacity at NAU codons, preventing ribosomal frameshifting [10].
  • Metabolic Cross-Talk: Eukaryotic queuine salvage connects diet, microbiome, and proteostasis. Germ-free mice exhibit queuosine-deficient tRNAs, resolvable by dietary queuine [5] [7] [8].
  • Divergent Enzymology: Bacterial tRNA guanine transglycosylase uses aspartate/valine in its active site for preQ1 recognition, whereas eukaryotic homologs evolved glycine/valine residues to accommodate bulkier queuine [1] [3].

Properties

CAS Number

57072-36-3

Product Name

Queuosine

IUPAC Name

2-amino-5-[[[(1S,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl]amino]methyl]-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C17H23N5O7

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C17H23N5O7/c18-17-20-14-10(15(28)21-17)6(3-19-7-1-2-8(24)11(7)25)4-22(14)16-13(27)12(26)9(5-23)29-16/h1-2,4,7-9,11-13,16,19,23-27H,3,5H2,(H3,18,20,21,28)/t7-,8-,9+,11+,12+,13+,16+/m0/s1

InChI Key

QQXQGKSPIMGUIZ-AEZJAUAXSA-N

SMILES

C1=CC(C(C1NCC2=CN(C3=C2C(=O)NC(=N3)N)C4C(C(C(O4)CO)O)O)O)O

Synonyms

2-Amino-5-[[[(1S,4S,5R)-4,5-dihydroxy-2-cyclopenten-1-yl]amino]methyl]-3,7-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one; _x000B_7-(4,5-cis-Dihydroxy-1-cyclopenten-3-ylaminomethyl)-7-deazaguanosine; _x000B_Q (nucleoside); Queuosine;

Canonical SMILES

C1=CC(C(C1NCC2=CN(C3=C2C(=O)N=C(N3)N)C4C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

C1=C[C@@H]([C@@H]([C@H]1NCC2=CN(C3=C2C(=O)N=C(N3)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.